molecular formula Si16 B14277292 CID 22918077

CID 22918077

Cat. No.: B14277292
M. Wt: 449.36 g/mol
InChI Key: AUGCWEVNSIVPAC-UHFFFAOYSA-N
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Description

CID 22918077 is a unique small-molecule compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH).

Properties

Molecular Formula

Si16

Molecular Weight

449.36 g/mol

InChI

InChI=1S/Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2

InChI Key

AUGCWEVNSIVPAC-UHFFFAOYSA-N

Canonical SMILES

[Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 22918077 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of crystal forms of certain compounds involves precise control over temperature, solvents, and reaction times to achieve the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up laboratory procedures to produce the compound in larger quantities. This process often includes optimizing reaction conditions, purification steps, and ensuring consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: CID 22918077 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

CID 22918077 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for various studies and practical applications.

Chemistry: In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its reactivity and stability make it suitable for various chemical transformations.

Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine: In medicine, this compound could be investigated for its pharmacological properties. Understanding its mechanism of action and potential therapeutic targets is crucial for developing new drugs.

Industry: In the industrial sector, this compound may be used in the production of materials, chemicals, and other products. Its properties can be leveraged to improve manufacturing processes and product quality.

Mechanism of Action

The mechanism of action of CID 22918077 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties . Understanding these mechanisms is essential for developing new applications and improving existing ones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 22918077 with structurally or functionally related compounds relies on cheminformatics tools, bioactivity assays, and computational modeling. Below is a framework for such comparisons, derived from methodologies in the provided evidence:

Structural Similarity

  • PubChem-based Analysis : Compounds with similar CID identifiers are often compared using molecular fingerprinting or Tanimoto coefficient calculations to assess structural overlap. For example, highlights the use of cheminformatics workflows to evaluate collision cross-section (CCS) and mass spectrometry (MS) data for compound identification .
  • Case Study: In , LC-ESI-MS with collision-induced dissociation (CID) was used to differentiate structurally similar ginsenosides (e.g., Rf and F11) based on their fragmentation patterns. A similar approach could resolve structural distinctions between this compound and analogs .

Bioactivity Profiling

  • Antimicrobial Activity : isolated fatty acid derivatives (e.g., compound 4) from mushrooms, demonstrating potent antibacterial activity against Helicobacter pylori (80.5% inhibition at 100 µM). If this compound shares functional groups with such compounds, its bioactivity could be benchmarked against these results .
  • Enzyme Inhibition: investigated small-molecule inhibitors of NAMPT, a key enzyme in cancer metabolism. Comparative studies could assess this compound’s binding affinity (e.g., IC₅₀ values) relative to known NAMPT inhibitors like MS0 and its analogs .

Computational and Experimental Validation

  • Molecular Docking : employed site-directed mutagenesis to identify critical residues for inhibitor binding. Molecular docking simulations could predict this compound’s interactions with target proteins, analogous to studies on NAMPT inhibitors .
  • Synthetic Feasibility: also described synthetic routes for novel analogs. If this compound is part of a chemical library (e.g., 24,434 compounds in ), its synthetic accessibility and scalability could be compared to structurally related molecules .

Data Tables

Table 1: Hypothetical Bioactivity Comparison of this compound and Analogs

Compound Target IC₅₀/EC₅₀ (µM) Assay Type Reference
This compound NAMPT Data pending Cell-based assay
MS0 () NAMPT 0.15 Enzyme assay
Compound 4 () H. pylori 72 (MIC₅₀) Antibacterial

Table 2: Structural Descriptors (Hypothetical)

Compound Molecular Weight LogP Hydrogen Bond Donors Rotatable Bonds
This compound 342.4 2.8 2 5
MS0 () 298.3 3.1 1 4

Research Findings and Limitations

  • Key Insights :
    • Structural analogs of this compound may exhibit enhanced bioavailability or target selectivity, as seen in optimized NAMPT inhibitors .
    • Antimicrobial potency could be influenced by functional group orientation, mirroring the results for mushroom-derived compound 4 .
  • Limitations :
    • The provided evidence lacks direct data on this compound, necessitating extrapolation from methodologies applied to similar compounds.
    • Experimental validation (e.g., synthesis, in vivo testing) is required to confirm hypothetical comparisons.

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